

# The Chemical Architecture and Properties of Sesamex (Sesoxane): A Technical Guide

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## Compound of Interest

Compound Name: Sesamex

Cat. No.: B1680956

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## Abstract

**Sesamex**, also known as sesoxane, is a synthetic organic compound widely recognized for its role as a potent synergist for various insecticides, particularly pyrethrins and pyrethroids.<sup>[1]</sup> Although not an insecticide itself, its ability to inhibit key metabolic enzymes in insects significantly enhances the efficacy of co-administered pesticides. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of **Sesamex**, details experimental protocols for its characterization, and elucidates its mechanism of action as a cytochrome P450 inhibitor.

## Chemical Structure and Identification

**Sesamex** is a derivative of 1,3-benzodioxole, characterized by a complex ether side chain.<sup>[2]</sup> <sup>[3]</sup> This structure is fundamental to its biological activity.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2H-1,3-benzodioxole[1]
Common Names	Sesamex, Sesoxane[1]
CAS Number	51-14-9
Molecular Formula	C15H22O6
Canonical SMILES	CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2
InChI	InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3
InChIKey	WABPPBHOPMUJHV-UHFFFAOYSA-N

## Physicochemical Properties

**Sesamex** is a straw-colored liquid with a high boiling point and low melting point. Its solubility profile is indicative of a lipophilic nature.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	298.33 g/mol	
Appearance	Straw-colored liquid	
Boiling Point	137-141 °C at 0.08 mmHg	
Melting Point	<25 °C	
Solubility	Soluble in kerosene, Freon 11, and Freon 12	
Refractive Index (n <sub>25D</sub> )	1.4938	

## Experimental Protocols for Characterization

The following sections outline representative experimental methodologies for the spectroscopic and chromatographic analysis of **Sesamex**. These protocols are based on established techniques for similar organic compounds and can be adapted for specific laboratory conditions.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Sesamex** by providing information about the chemical environment of its hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

#### 3.1.1. $^1\text{H}$ NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-25 mg of **Sesamex** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ). The solvent should be chosen based on the solubility of the compound and its residual solvent peak should not interfere with the analyte signals.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:**
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the  $^1\text{H}$  NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
  - Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

### 3.1.2. $^{13}\text{C}$ NMR Spectroscopy Protocol

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 50-100 mg of **Sesamex** in 0.6-0.7 mL of a deuterated solvent.
- Data Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz  $^1\text{H}$  instrument).
  - Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
  - A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Sesamex** based on their characteristic vibrational frequencies.

### 3.2.1. Attenuated Total Reflectance (ATR)-FTIR Protocol

As **Sesamex** is a liquid, ATR-FTIR is a convenient method that requires minimal sample preparation.

- Instrument Setup:
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
  - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **Sesamex** directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
- Data Acquisition:

- Acquire the FTIR spectrum over a typical mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum will show the infrared absorption bands of **Sesamex**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a sample. For a pure sample of **Sesamex**, it can be used to confirm its identity and purity.

### 3.3.1. GC-MS Protocol

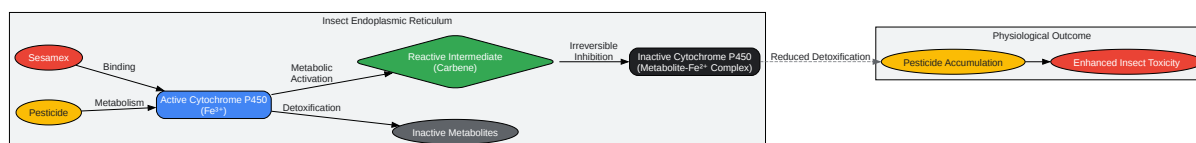
- Sample Preparation: Prepare a dilute solution of **Sesamex** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions (Representative):
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Temperature Program: Start at 100  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp to 280  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ , and hold for 5 minutes.
- MS Conditions (Representative):
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 550.
  - Ion Source Temperature: 230  $^{\circ}\text{C}$ .
  - Quadrupole Temperature: 150  $^{\circ}\text{C}$ .

- **Data Analysis:** The resulting chromatogram will show a peak corresponding to **Sesamex**. The mass spectrum of this peak can be compared to a reference library or analyzed for characteristic fragmentation patterns to confirm the structure.

## Mechanism of Action: Cytochrome P450 Inhibition

**Sesamex** functions as a pesticide synergist by inhibiting the activity of cytochrome P450 (CYP450) monooxygenases in insects. These enzymes are crucial for the detoxification of xenobiotics, including insecticides. By inhibiting these enzymes, **Sesamex** prevents the breakdown of the pesticide, leading to a higher concentration and prolonged activity of the insecticide at its target site.

The mechanism of inhibition is classified as mechanism-based, or "suicide," inhibition. The CYP450 enzyme metabolizes the methylenedioxyphenyl (MDP) moiety of **Sesamex**. This process generates a reactive intermediate, a carbene, which then binds irreversibly to the heme iron of the cytochrome P450, forming a stable, inactive complex. This inactivation of the enzyme prevents it from metabolizing other substrates, such as the co-administered pesticide.



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Mechanism of **Sesamex** as a Cytochrome P450 Inhibitor.

## Conclusion

**Sesamex** is a chemically well-defined molecule with a clear mechanism of action as a pesticide synergist. Its physicochemical properties are well-documented, and its structure can be readily confirmed using standard analytical techniques. The provided experimental protocols offer a foundation for the characterization of **Sesamex** in a research or quality control setting. The understanding of its inhibitory effect on insect cytochrome P450 enzymes is crucial for the rational development of more effective and sustainable pest control strategies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this important compound.

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- To cite this document: BenchChem. [The Chemical Architecture and Properties of Sesamex (Sesoxane): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680956#chemical-properties-and-structure-of-sesamex-sesoxane]

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